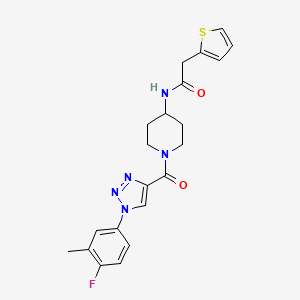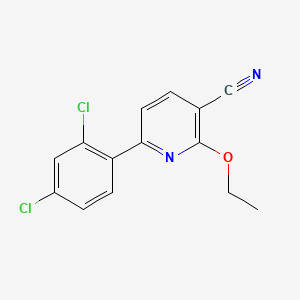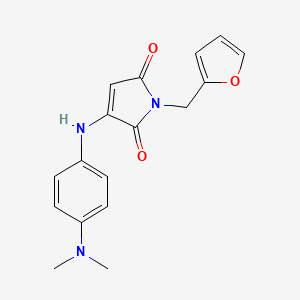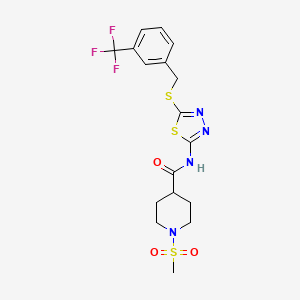
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that integrates a fluorinated phenyl group, a triazole ring, a piperidine moiety, and a thiophene-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The starting materials for the synthesis may include 4-fluoro-3-methylaniline, piperidine, and thiophene-2-carboxylic acid.
Formation of Triazole Ring: : The first step often involves the azide-alkyne cycloaddition (click chemistry) between an azide derivative of the fluorinated aniline and an alkyne to form the triazole ring.
Piperidine Integration: : Subsequently, the triazole intermediate is reacted with piperidine, often under basic conditions to form the piperidinyl-triazole moiety.
Formation of Acetamide Linkage: : The final step generally involves coupling of the piperidinyl-triazole compound with thiophene-2-carboxylic acid through an amide bond formation, which can be facilitated by reagents like EDCI and HOBt in a suitable solvent such as DMF.
Industrial Production Methods
Scaling up to industrial production requires optimization of each step to ensure high yield and purity. Continuous flow chemistry could be employed to enhance efficiency, along with robust purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation primarily at the methylene group adjacent to the thiophene ring.
Reduction: : Potential reduction reactions could involve the triazole or the carbonyl group.
Substitution: : Halogenated aromatic rings like the fluoro-phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as PCC or Swern oxidation conditions.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.
Substitution: : Reagents such as nucleophiles (amines or thiols) in the presence of bases.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Alcohols or reduced triazole derivatives.
Substitution: : Variously substituted aromatic derivatives.
Scientific Research Applications
Chemistry
This compound's diverse functional groups make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological contexts, it may serve as a lead compound in drug discovery, particularly for its potential interactions with enzymes and receptors due to the presence of the fluorinated aromatic group and triazole ring.
Medicine
Potential medicinal applications include its use as a scaffold for developing anti-inflammatory, anti-cancer, or antimicrobial agents due to its ability to interact with biological macromolecules.
Industry
In industry, this compound could be utilized in the design of novel materials or as a precursor in the synthesis of more complex organic compounds.
Mechanism of Action
The compound's effects are likely exerted through its interaction with specific molecular targets such as enzymes or receptors. The presence of the triazole ring suggests it might inhibit enzyme activity by mimicking transition states or by occupying active sites. The fluorinated phenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar compounds include those with analogous functional groups such as other triazole-containing molecules or fluorinated aromatic compounds.
Examples of Similar Compounds
1-(4-Fluorophenyl)-3-(piperidin-1-yl)-1H-1,2,3-triazole-4-carboxamide: - Similar triazole-piperidine scaffold.
4-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazole: - Analogous fluorinated phenyl and triazole.
N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(furan-2-yl)acetamide: - Variation with different aromatic rings.
Overall, N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, enabling versatile applications and unique reactivity profiles.
Properties
IUPAC Name |
N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2S/c1-14-11-16(4-5-18(14)22)27-13-19(24-25-27)21(29)26-8-6-15(7-9-26)23-20(28)12-17-3-2-10-30-17/h2-5,10-11,13,15H,6-9,12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLJNVPFBZMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CC4=CC=CS4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl(2S)-2-{[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidine-1-carboxylatehydrochloride](/img/structure/B2548649.png)
![8-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2548652.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]prop-2-enamide](/img/structure/B2548653.png)
![2-(4-chlorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2548654.png)


![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2548657.png)
![N-(5-METHYL-1,2-OXAZOL-3-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2548660.png)
![rac-(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B2548662.png)
![N-(3-(morpholinomethyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2548663.png)
![Benzyl 2-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2548664.png)
![ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate](/img/structure/B2548665.png)
![[3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2548666.png)

